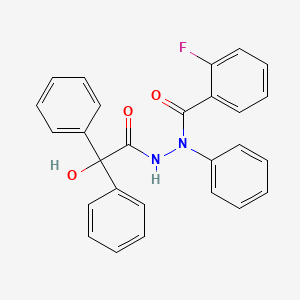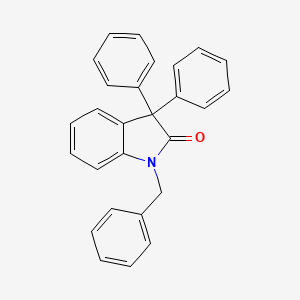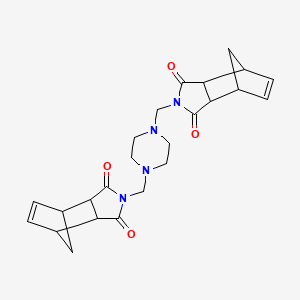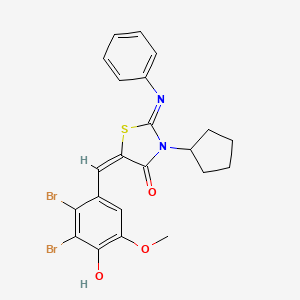![molecular formula C18H16F6N4O B11521284 4-[(2Z)-6-amino-5-cyano-2-ethylidene-3-methyl-4,4-bis(trifluoromethyl)-3,4-dihydropyridin-1(2H)-yl]benzamide](/img/structure/B11521284.png)
4-[(2Z)-6-amino-5-cyano-2-ethylidene-3-methyl-4,4-bis(trifluoromethyl)-3,4-dihydropyridin-1(2H)-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2Z)-6-AMINO-5-CYANO-2-ETHYLIDENE-3-METHYL-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4-TETRAHYDROPYRIDIN-1-YL]BENZAMIDE is a complex organic compound that features a tetrahydropyridine ring substituted with various functional groups, including amino, cyano, ethylidene, and trifluoromethyl groups
Preparation Methods
The synthesis of 4-[(2Z)-6-AMINO-5-CYANO-2-ETHYLIDENE-3-METHYL-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4-TETRAHYDROPYRIDIN-1-YL]BENZAMIDE typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Tetrahydropyridine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Functional Groups: The amino, cyano, ethylidene, and trifluoromethyl groups are introduced through various organic reactions, such as nucleophilic substitution, electrophilic addition, and condensation reactions.
Final Coupling: The final step involves coupling the tetrahydropyridine derivative with benzamide under suitable conditions to obtain the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
4-[(2Z)-6-AMINO-5-CYANO-2-ETHYLIDENE-3-METHYL-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4-TETRAHYDROPYRIDIN-1-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Condensation: Condensation reactions with other organic molecules can form larger, more complex structures.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(2Z)-6-AMINO-5-CYANO-2-ETHYLIDENE-3-METHYL-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4-TETRAHYDROPYRIDIN-1-YL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: It is used in studies to understand its interaction with biological molecules and its effects on cellular processes.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-[(2Z)-6-AMINO-5-CYANO-2-ETHYLIDENE-3-METHYL-4,4-BIS(TRIFLUOROMETHYL)-1,2,3,4-TETRAHYDROPYRIDIN-1-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar compounds to 4-[(2Z)-6-AMINO-5-CYANO-2-ETHYLIDENE-3-METHYL-4,4-BIS(TRIFLUOROMETHYL)-1-YL]BENZAMIDE include other tetrahydropyridine derivatives and benzamide analogs. These compounds share structural similarities but differ in their functional groups and overall reactivity. The uniqueness of 4-[(2Z)-6-AMINO-5-CYANO-2-ETHYLIDENE-3-METHYL-4,4-BIS(TRIFLUOROMETHYL)-1-YL]BENZAMIDE lies in its combination of trifluoromethyl groups and the specific arrangement of its functional groups, which confer distinct chemical and biological properties.
Some similar compounds include:
Tetrahydropyridine derivatives: Compounds with similar ring structures but different substituents.
Benzamide analogs: Compounds with the benzamide moiety but varying side chains and functional groups.
Properties
Molecular Formula |
C18H16F6N4O |
|---|---|
Molecular Weight |
418.3 g/mol |
IUPAC Name |
4-[(2Z)-6-amino-5-cyano-2-ethylidene-3-methyl-4,4-bis(trifluoromethyl)-3H-pyridin-1-yl]benzamide |
InChI |
InChI=1S/C18H16F6N4O/c1-3-13-9(2)16(17(19,20)21,18(22,23)24)12(8-25)14(26)28(13)11-6-4-10(5-7-11)15(27)29/h3-7,9H,26H2,1-2H3,(H2,27,29)/b13-3- |
InChI Key |
JBYIIUHIBQODFE-DXNYSGJVSA-N |
Isomeric SMILES |
C/C=C\1/C(C(C(=C(N1C2=CC=C(C=C2)C(=O)N)N)C#N)(C(F)(F)F)C(F)(F)F)C |
Canonical SMILES |
CC=C1C(C(C(=C(N1C2=CC=C(C=C2)C(=O)N)N)C#N)(C(F)(F)F)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Ethyl-2-[(2E)-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-YL]acetamide](/img/structure/B11521214.png)

![N-[2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-fluorobenzamide](/img/structure/B11521228.png)
![(2E,5Z)-3-methyl-2-(methylimino)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B11521235.png)
![N-[(2E,5Z)-5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B11521246.png)
![4-(6-Amino-5-cyano-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2,6-dimethoxyphenyl morpholine-4-carboxylate](/img/structure/B11521247.png)
![N-[(2E,5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B11521253.png)
![N-[2-(2-methylpiperidin-1-yl)-5-(trifluoromethyl)phenyl]-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B11521254.png)
![(2E)-N-[2-(3,4-dimethylphenoxy)ethyl]-3-(2-furyl)acrylamide](/img/structure/B11521255.png)

![2,4-dichloro-N'-[(3Z)-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B11521264.png)


![Methyl 4-{3-[4-(2-fluorobenzoyl)piperazin-1-YL]-2,5-dioxopyrrolidin-1-YL}benzoate](/img/structure/B11521286.png)
